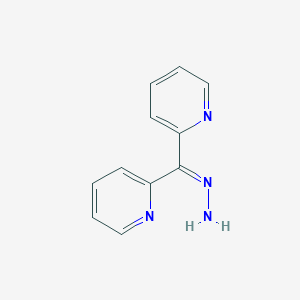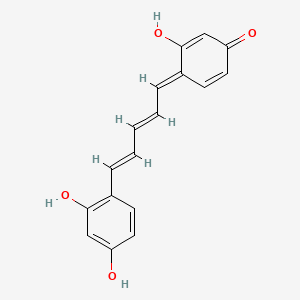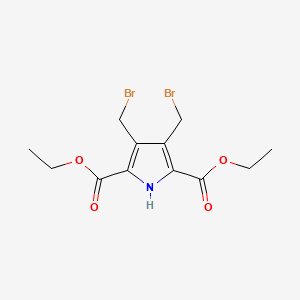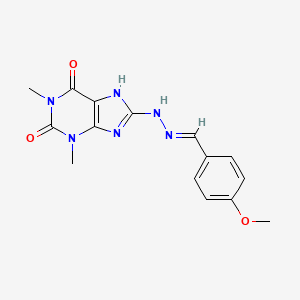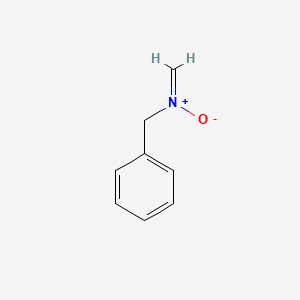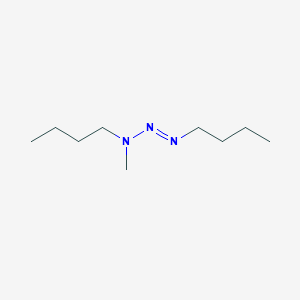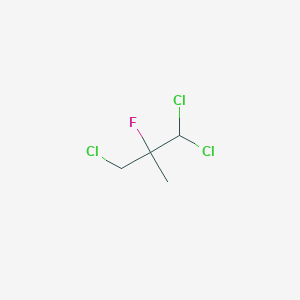
1,1,3-Trichloro-2-fluoro-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trichloro-2-fluoro-2-methylpropane is an organic compound with the molecular formula C4H6Cl3F It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-2-fluoro-2-methylpropane typically involves the halogenation of 2-methylpropane. One common method is the radical halogenation process, where 2-methylpropane is reacted with chlorine and fluorine in the presence of ultraviolet light. The reaction proceeds through a series of initiation, propagation, and termination steps, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trichloro-2-fluoro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkenes.
Scientific Research Applications
1,1,3-Trichloro-2-fluoro-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Research on its potential use as a pharmaceutical intermediate or in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-Trichloro-2-fluoro-2-methylpropane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways
Properties
CAS No. |
77753-34-5 |
|---|---|
Molecular Formula |
C4H6Cl3F |
Molecular Weight |
179.44 g/mol |
IUPAC Name |
1,1,3-trichloro-2-fluoro-2-methylpropane |
InChI |
InChI=1S/C4H6Cl3F/c1-4(8,2-5)3(6)7/h3H,2H2,1H3 |
InChI Key |
JWKKHLBLLMQGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C(Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


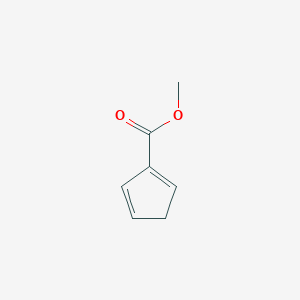
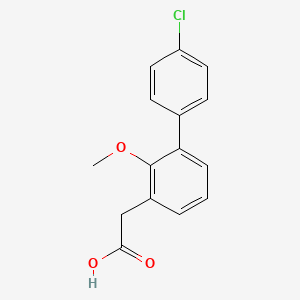


![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)
![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

